Ethyl2,2-diiodoacetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

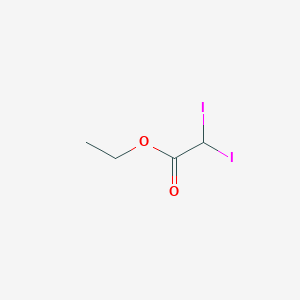

Ethyl 2,2-diiodoacetate is an organic compound with the molecular formula C4H6I2O2 and a molecular weight of 339.9 g/mol . It is a derivative of ethyl acetate and is characterized by the presence of two iodine atoms attached to the alpha carbon of the acetate group. Under normal conditions, it appears as a clear, light yellow to orange liquid .

Preparation Methods

Ethyl 2,2-diiodoacetate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl acetate with iodine and a suitable oxidizing agent. For example, the compound can be prepared by reacting ethyl acetate with iodine in the presence of a base such as sodium hydroxide. The reaction typically takes place under reflux conditions, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Ethyl 2,2-diiodoacetate undergoes several types of chemical reactions, including substitution and elimination reactions. It is known to participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles. Common reagents used in these reactions include sodium azide, potassium cyanide, and thiourea. The major products formed from these reactions depend on the nature of the nucleophile used .

Scientific Research Applications

Ethyl 2,2-diiodoacetate has several applications in scientific research. It is used as a reagent in organic synthesis, particularly in the preparation of cyclopropane derivatives. The compound’s ability to act as an alkylating agent makes it valuable in the synthesis of various organic molecules.

Mechanism of Action

The mechanism of action of ethyl 2,2-diiodoacetate involves its ability to act as an alkylating agent. The compound can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical bonds. This property is particularly useful in organic synthesis, where it can be used to introduce new functional groups into target molecules .

Comparison with Similar Compounds

Ethyl 2,2-diiodoacetate is similar to other halogenated ethyl esters, such as ethyl iodoacetate and ethyl bromoacetate. the presence of two iodine atoms in ethyl 2,2-diiodoacetate makes it more reactive compared to its mono-iodinated counterpart, ethyl iodoacetate . This increased reactivity can be advantageous in certain synthetic applications where a higher degree of reactivity is required.

Similar Compounds::- Ethyl iodoacetate

- Ethyl bromoacetate

- Ethyl chloroacetate

- Ethyl bromodifluoroacetate

Ethyl 2,2-diiodoacetate’s unique properties and reactivity make it a valuable compound in various fields of scientific research and industrial applications.

Biological Activity

Ethyl 2,2-diiodoacetate is a compound that has garnered attention in various fields of biological research due to its unique structure and potential applications. This article explores its biological activity, including its mechanisms of action, effects on different biological systems, and relevant case studies.

Ethyl 2,2-diiodoacetate is an organoiodine compound characterized by the presence of two iodine atoms attached to the carbon adjacent to the ester functional group. Its molecular formula is C4H6I2O2, and it has been synthesized through various methods, including the reaction of ethyl acetate with iodine reagents.

Mechanisms of Biological Activity

1. Antimicrobial Properties:

Ethyl 2,2-diiodoacetate has shown significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of the bacterial cell membrane and interference with metabolic processes.

2. Anticancer Activity:

Research indicates that ethyl 2,2-diiodoacetate exhibits cytotoxic effects on cancer cell lines. The compound has been evaluated for its ability to induce apoptosis in tumor cells, potentially through the activation of caspases and modulation of apoptotic pathways.

3. Enzyme Inhibition:

The compound has been investigated for its inhibitory effects on certain enzymes, particularly those involved in metabolic pathways relevant to cancer progression and microbial growth. For instance, it has been shown to inhibit carbonic anhydrases (CAs), which are implicated in various physiological processes and disease states.

Study 1: Antimicrobial Efficacy

A study published in Molecules assessed the antimicrobial activity of several iodoacetate derivatives, including ethyl 2,2-diiodoacetate. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Study 2: Anticancer Properties

In another investigation, ethyl 2,2-diiodoacetate was tested against human breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of 15 µM, indicating potent anticancer activity. Flow cytometry analysis revealed that treatment with ethyl 2,2-diiodoacetate led to increased apoptosis rates compared to untreated controls .

Data Table: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50/MIC Value | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Antimicrobial | Escherichia coli | 32 µg/mL | Metabolic interference |

| Anticancer | MCF-7 (Breast cancer) | 15 µM | Apoptosis induction |

| Enzyme Inhibition | Carbonic Anhydrases | Not specified | Competitive inhibition |

Properties

Molecular Formula |

C4H6I2O2 |

|---|---|

Molecular Weight |

339.90 g/mol |

IUPAC Name |

ethyl 2,2-diiodoacetate |

InChI |

InChI=1S/C4H6I2O2/c1-2-8-4(7)3(5)6/h3H,2H2,1H3 |

InChI Key |

CJMICXOYEKRPMW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(I)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.